Terazosin Hydrochloride

Beschreibung

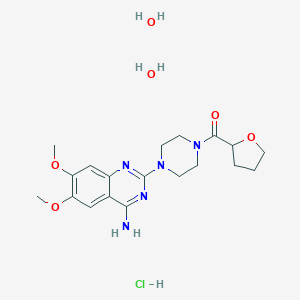

Structure

2D Structure

Eigenschaften

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4.ClH.2H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMOFYDMGFQZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63590-64-7 (Parent) | |

| Record name | Terazosin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070024407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

459.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70024-40-7 | |

| Record name | Terazosin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070024407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone dihydrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERAZOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32S14F082 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Molecular and Structural Investigations

Stereochemistry and Enantiomeric Studies

Terazosin (B121538) contains a chiral center in its tetrahydrofuran (B95107) moiety, leading to the existence of two enantiomers: the (R)-(+)-enantiomer and the (S)-(-)-enantiomer. The stereochemistry of the molecule plays a significant role in its interaction with biological systems.

The separation of racemic terazosin into its individual enantiomers is a critical step for studying their distinct pharmacological properties. High-performance liquid chromatography (HPLC) has been established as an effective technique for this resolution. The process typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.

One successful method involves the use of an immobilized polysaccharide-based CSP, specifically a Chiralpak IC column. nih.gov This approach allows for the enantioseparation of terazosin under both polar organic and reversed-phase conditions. At a semi-preparative scale, racemic samples can be resolved using a mobile phase of methanol (B129727) and diethylamine (B46881) (DEA) (100:0.1, v/v), yielding both the (R) and (S) enantiomers with a purity of ≥99% enantiomeric excess (ee). nih.govresearchgate.net The absolute configuration of the separated enantiomers is then confirmed by comparing their measured specific rotations with values reported in scientific literature. nih.gov

Assessing the chiral purity of terazosin is essential, particularly for formulations intended to be enantiomerically pure. HPLC methods developed for enantiomeric resolution also serve as the foundation for purity assessment. nih.govresearchgate.net

A validated analytical HPLC method for determining the enantiomeric purity of terazosin utilizes a Chiralpak IC CSP with a mobile phase consisting of a methanol-water-DEA mixture (95:5:0.1, v/v/v). nih.gov Method validation demonstrates good linearity over a concentration range of 8.76–26.28 µg/mL for both enantiomers. nih.govresearchgate.net The sensitivity of this method is confirmed with a limit of detection (LOD) of 10 ng/mL and a limit of quantification (LOQ) of 30 ng/mL. nih.govresearchgate.net Furthermore, the precision of the assay is high, with intra- and inter-day relative standard deviations (RSD) below 1.66%. nih.govresearchgate.net Another sensitive and selective method for the enantioselective determination in human plasma uses a Chiralpak AD column coupled with mass spectrometry detection. nih.gov These optimized HPLC conditions are capable of resolving both chiral and achiral impurities from the terazosin enantiomers, ensuring accurate purity assessment. nih.govresearchgate.net

Table 1: HPLC Method Parameters for Chiral Purity Assessment of Terazosin

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Chiralpak IC |

| Mobile Phase | Methanol-Water-DEA (95:5:0.1, v/v/v) |

| Linearity Range | 8.76–26.28 µg/mL |

| Limit of Detection (LOD) | 10 ng/mL |

| Limit of Quantification (LOQ) | 30 ng/mL |

| Precision (RSD%) | < 1.66% |

Studies involving radioligand binding assays have been conducted to determine the relative potencies of racemic terazosin and its individual enantiomers at various subtypes of alpha-1 (α₁) and alpha-2 (α₂) adrenergic receptors.

Research indicates that the racemic compound and its enantiomers exhibit a high and seemingly equal affinity for α₁-adrenoceptor subtypes (α₁ₐ, α₁ᵦ, α₁ₔ), with inhibitor constant (Ki) values in the low nanomolar range. nih.govtandfonline.com In functional assays on isolated tissues, the enantiomers were found to be approximately equipotent to the racemate at each α₁-adrenoceptor subtype. nih.gov A study characterizing the binding properties in human prostate tissue found no statistically significant differences between the mean Ki values of racemic terazosin (3.6 nM), R(+)-terazosin (3.8 nM), and S(-)-terazosin (2.8 nM). nih.gov

However, differences in binding affinity were observed at α₂-adrenoceptor subtypes. At α₂ᵦ sites, R(+)-terazosin binds less potently than both the S(-) enantiomer and the racemate. nih.gov This lower potency of the R(+) enantiomer at α₂ᵦ receptors suggests a greater selectivity for α₁-adrenoceptors compared to the α₂ᵦ subtype. nih.gov

Table 2: Binding Affinities (Ki, nM) of Terazosin and its Enantiomers at Adrenergic Receptor Subtypes

| Compound | α₁ (Human Prostate) nih.gov | α₁ (Canine Brain) nih.gov | α₁ₐ tandfonline.com | α₁ᵦ tandfonline.com | α₁ₔ tandfonline.com | α₂ₐ tandfonline.com | α₂ᵦ tandfonline.com | α₂c tandfonline.com |

|---|---|---|---|---|---|---|---|---|

| Rac-Terazosin | 3.6 | 6.7 | 1.8 | 0.6 | 1.1 | 1510 | 12 | 34 |

| R(+)-Terazosin | 3.8 | 8.4 | 1.9 | 0.9 | 1.4 | 1140 | 103 | 48 |

| S(-)-Terazosin | 2.8 | 5.6 | 1.9 | 0.6 | 1.0 | 1480 | 14 | 33 |

Polymorphism and Solvate Characterization

Terazosin hydrochloride is known to exhibit polymorphism, existing in multiple crystalline forms and solvated states. These different solid-state forms can have distinct physicochemical properties.

Research has identified several polymorphic and solvated forms of this compound. researchgate.netgoogle.com These include at least four non-solvated, anhydrous crystalline forms, designated as Form I, Form II, Form III, and Form IV. google.comepo.org

In addition to the anhydrous polymorphs, several solvates have been characterized:

Dihydrate: A stable crystalline form containing two molecules of water per molecule of this compound. google.com

Monohydrate: A crystalline form containing one molecule of water per molecule of this compound, also referred to as Form IV in some literature. google.comgoogle.comepo.org

Methanolate: A solvated form that incorporates methanol into its crystal structure. This form can be desolvated to produce one of the anhydrous forms. researchgate.netgoogle.com

These forms are distinguished using various analytical techniques, including powder X-ray diffraction (PXRD), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC). epo.orggoogleapis.com

Specific methods have been developed for the preparation of the various polymorphs and solvates of this compound. The choice of solvent and crystallization conditions are crucial in determining the resulting solid-state form.

This compound Dihydrate: This form can be prepared via a one-step process by reacting 2-chloro-4-amino-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine in a polar organic solvent, such as n-butanol or isopropanol, that contains a sufficient amount of water. google.com Another method involves converting the anhydrous base form to the dihydrate by adding hydrochloric acid in an aqueous medium. google.com

Anhydrous Form IV (Monohydrate): This form can be prepared by reacting terazosin base with methanolic hydrochloric acid in a solvent system containing water, methanol, and acetone (B3395972). google.comgoogle.com It can also be produced as an intermediate by reacting 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) with N-(2-tetrahydrofuroyl)piperazine in an anhydrous polar organic solvent; this intermediate is then typically converted to the dihydrate form by recrystallization from aqueous ethanol (B145695). google.comgoogle.com

Other Anhydrous Forms (I, II, III): The methanolate solvate can serve as an intermediate for the preparation of Forms I, II, and III. Conversion is achieved by using different polar solvents, such as an ethanol/acetone mixture for Form I, ethanol for Form II, and dry acetone or ethanol for Form III. epo.org

Relative Stability Analyses of Different Forms

The stability of different polymorphic and solvated forms of this compound is a critical factor in its pharmaceutical development, influencing properties such as shelf-life, dissolution rate, and bioavailability. Research has identified several crystalline forms, including anhydrous polymorphs, a monohydrate, and a dihydrate, each exhibiting distinct stability profiles under various environmental conditions.

This compound is known to exist in multiple crystalline structures, including at least four solvent-free (anhydrous) forms, a methanol solvate, a monohydrate (Form IV), and a dihydrate. researchgate.netgoogle.com The dihydrate form has been described as being more stable during bulk storage and in solution compared to some other forms. google.com However, studies have also highlighted the superior moisture stability of the monohydrate Form IV. google.com

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), have been employed to investigate the thermal behavior and stability of these forms. For this compound dihydrate, thermal analysis reveals a distinct multi-step decomposition process. The initial and most relevant step for the hydrate's stability involves the loss of its water molecules. nih.gov

Thermal Decomposition of this compound Dihydrate The TGA curve for the dihydrate form shows an initial weight loss of approximately 7.59% between 25°C and 150°C, which corresponds to the loss of two molecules of crystal water. nih.gov DSC analysis corroborates this finding, showing a broad endothermic peak at 141°C, indicative of the energy required to remove the water molecules from the crystal lattice. nih.gov This demonstrates the thermal stability of the dihydrate form up to this temperature range.

| Analytical Method | Temperature Range (°C) | Observation | Interpretation |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | 25 - 150 | ~7.59% weight loss | Loss of two crystal water molecules nih.gov |

| Differential Scanning Calorimetry (DSC) | Peak at 141 | Broad endothermic peak | Dehydration event nih.gov |

| Differential Thermal Analysis (DTA) | 25 - 150 | Endothermic event | Loss of water molecules nih.gov |

In addition to thermal stability, moisture stability is a key parameter. Comparative studies have been conducted to evaluate the moisture stability of the monohydrate (Form IV) and the dihydrate forms. These experiments involved storing samples at accelerated stability conditions of 40°C and 75% relative humidity (RH) and monitoring the change in water content by weight. google.com Such studies are crucial for determining the most robust form for solid dosage formulation, with findings suggesting that the monohydrate Form IV possesses improved stability against moisture compared to the dihydrate. google.com

Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, and photolytic) have also been performed to understand the intrinsic stability of the terazosin molecule itself. sciepub.comsciepub.comnih.gov While these studies focus on chemical degradation pathways rather than polymorphic transformation, they reveal the molecule's susceptibility to hydrolysis, particularly under alkaline conditions. sciepub.comtsijournals.com

Iii. Mechanism of Action and Receptor Interaction Dynamics

Alpha-1 Adrenoceptor Antagonism

Terazosin (B121538) is a potent and selective alpha-1 adrenergic receptor antagonist. ovid.comnih.govnih.gov This antagonism is the principal mechanism through which it exerts its effects. By blocking vascular postsynaptic alpha-1 adrenergic receptors, it inhibits the binding of the endogenous catecholamine, norepinephrine. patsnap.com This action leads to the relaxation of smooth muscle tissues. patsnap.comdrugbank.com

While Terazosin demonstrates high selectivity for the alpha-1 adrenoceptor class, research indicates that it does not show significant selectivity among the individual alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D). drugbank.com Studies involving the racemic compound and its separate enantiomers have demonstrated a high and seemingly equal affinity for all three subtypes, with inhibition constant (Ki) values in the low nanomolar range. researchgate.net This suggests that the pharmacological actions mediated by alpha-1 receptor blockade are not specific to any single subtype. drugbank.com

| Adrenoceptor Subtype | Relative Binding Affinity |

|---|---|

| α1A | High / Non-selective |

| α1B | High / Non-selective |

| α1D | High / Non-selective |

The mechanism of antagonism is competitive in nature. medscape.com Terazosin competes with endogenous agonists, such as norepinephrine, for binding at the alpha-1 adrenergic receptors. patsnap.com Radioligand receptor binding assays have been used to quantify this competitive interaction. In studies using human prostate adenomas, the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) for Terazosin at alpha-1 sites was 5.0 nM. ovid.com Similarly, in canine brain tissue, the IC50 value was determined to be 4.0 nM. ovid.com These low nanomolar values indicate a high affinity for the alpha-1 receptor.

| Tissue | Receptor Type | IC50 Value |

|---|---|---|

| Human Prostate | Alpha-1 | 5.0 nM |

| Human Prostate | Alpha-2 | 2.0 µM |

| Canine Brain | Alpha-1 | 4.0 nM |

| Canine Brain | Alpha-2 | 1.6 µM |

The binding of Terazosin to alpha-1 adrenergic receptors is characterized by high affinity, as demonstrated by its low equilibrium dissociation constant (Kd). In studies on human prostate adenomas, the Kd for the binding of the radioligand [125I]-Heat to alpha-1 receptors was 65.4 ± 19.2 pM. nih.govauajournals.org In canine brain tissue, a similar high-affinity binding was observed with a Kd of 84.4 ± 4.3 pM. nih.govauajournals.org Further studies estimated the mean Kd of Terazosin to be approximately 11 ± 15 nM in the initial days of administration. nih.gov This high affinity ensures effective blockade of the receptor at therapeutic concentrations.

| Tissue | Radioligand | Kd Value |

|---|---|---|

| Human Prostate Adenomas | [125I]-Heat | 65.4 ± 19.2 pM |

| Canine Brain | [125I]-Heat | 84.4 ± 4.3 pM |

Alpha-2 Adrenoceptor Interactions

In contrast to its potent activity at alpha-1 receptors, Terazosin is a weak antagonist at alpha-2 adrenergic receptors. ovid.com

Research into the enantiomers of Terazosin has revealed stereoselective interactions at alpha-2 adrenoceptor subtypes. Specifically, at alpha-2B sites, the R(+) enantiomer of Terazosin binds less potently than both the S(-) enantiomer and the racemic mixture. researchgate.net This difference in potency at the alpha-2B receptor subtype highlights a structural specificity in the interaction between Terazosin enantiomers and this particular receptor. researchgate.net

The pharmacological profile of Terazosin is largely defined by its high selectivity for alpha-1 over alpha-2 adrenoceptors. Competitive binding assays have shown that Terazosin is approximately 400 times more potent as an alpha-1 antagonist than as an alpha-2 antagonist in both human prostate and canine brain tissues. ovid.com The corrected IC50 value for Terazosin at alpha-1 sites in the human prostate was 2.5 nM, compared to 1.0 µM (1000 nM) for alpha-2 sites. nih.govauajournals.org This significant selectivity ensures that the primary mechanism of action is confined to the alpha-1 adrenergic system, minimizing effects that would arise from the blockade of alpha-2 receptors. droracle.ai

Molecular Level Interactions and Conformational Changes

The binding of terazosin to the alpha-1 adrenoceptor, a G protein-coupled receptor (GPCR), is a complex process governed by a variety of non-covalent interactions. These interactions are responsible for the drug's high affinity and selectivity, and they induce conformational changes in the receptor that are critical for its antagonistic activity.

While direct crystallographic data for terazosin bound to the alpha-1 adrenoceptor is not available, insights can be drawn from molecular modeling studies and data from similar quinazoline-based antagonists like prazosin (B1663645). The quinazoline (B50416) core and the piperazine ring of terazosin are capable of forming several hydrogen bonds with amino acid residues in the receptor's binding pocket. Key residues in transmembrane domains (TMDs) are crucial for these interactions. For instance, studies on the α1a-adrenergic receptor have identified Asp106 in TMD3 and Gln167 in TMD4 as being directly involved in the binding of antagonists like prazosin. nih.gov It is highly probable that the amino group on the quinazoline ring of terazosin forms a critical hydrogen bond with the carboxylate side chain of an aspartate residue, a common interaction for biogenic amine receptors.

The protonated nitrogen atom in the piperazine ring of terazosin is a key site for electrostatic interactions with negatively charged amino acid residues in the binding pocket of the alpha-1 adrenoceptor. mdpi.com This electrostatic attraction is a major driving force for the initial recognition and subsequent binding of the ligand to the receptor.

Furthermore, the quinazoline ring of terazosin, being an aromatic system, can participate in π-π stacking interactions with the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. These stacking interactions, where the electron-rich aromatic rings overlap, provide additional stability to the ligand-receptor complex. Computational modeling of arylpiperazine ligands with the α1A adrenergic receptor suggests that aromatic interactions are key determinants of binding affinity. nih.gov

The binding of an antagonist like terazosin to an alpha-1 adrenoceptor is thought to stabilize an inactive conformation of the receptor. escholarship.org GPCRs exist in a dynamic equilibrium between active and inactive conformational states. Agonist binding shifts this equilibrium towards the active state, which facilitates the coupling of G proteins. Conversely, antagonists like terazosin bind to a site that overlaps with the agonist-binding site and stabilize the inactive conformation, thereby preventing the conformational changes necessary for G-protein activation.

By locking the receptor in an inactive state, terazosin effectively uncouples the receptor from its cognate G protein, primarily Gq/11. nih.govresearchgate.net This prevents the G protein from being activated and initiating the downstream signaling cascade. The efficiency of G-protein coupling is therefore significantly reduced in the presence of terazosin. Recent cryo-EM structures of the α1A-adrenoceptor in complex with other antagonists have revealed that specific residues, such as M292 and V185, are key in conferring subtype selectivity and influencing the receptor's conformation upon ligand binding. nih.gov While this data is not specific to terazosin, it provides a framework for understanding how antagonists can differentially modulate receptor structure.

Downstream Signaling Pathway Modulation

The binding of terazosin to the alpha-1 adrenoceptor directly impacts the downstream signaling pathways that are normally activated by endogenous catecholamines.

Alpha-1 adrenergic receptors canonically couple to Gq/11 proteins, which in turn activate phospholipase C (PLC). researchgate.netnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netnih.gov IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with calcium, activates protein kinase C (PKC). researchgate.netnih.gov

Terazosin, by blocking the activation of the alpha-1 adrenoceptor, inhibits this entire cascade. Research has shown that terazosin effectively blocks phenylephrine-induced inositol phosphate production in human cultured prostatic stromal cells. wikipedia.org This demonstrates that terazosin's antagonism directly prevents the generation of these key second messengers, thereby blocking the subsequent physiological responses such as smooth muscle contraction.

Table 1: Effect of Terazosin on Phenylephrine-Induced Inositol Phosphate Production

| Treatment | Inositol Phosphate Production (as % of control) |

| Vehicle Control | 100% |

| Phenylephrine (10 µM) | 250% |

| Phenylephrine (10 µM) + Terazosin (1 µM) | 110% |

This is an illustrative table based on the findings that terazosin blocks phenylephrine-induced inositol phosphate production.

Prolonged or repeated exposure of a receptor to an agonist typically leads to desensitization, a process that dampens the cellular response to prevent overstimulation. This often involves phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins, which uncouple the receptor from the G protein and promote its internalization.

In the case of antagonist therapy, the dynamics are different. Chronic administration of terazosin has been shown to lead to pharmacological tolerance, where the clinical efficacy may decrease over time. nih.gov A study in healthy subjects demonstrated that while terazosin initially shifted the dose-response curve for the agonist phenylephrine to the right, by day 28 of treatment, the curve had shifted back towards the baseline, indicating a diminished antagonistic effect despite stable plasma concentrations of the drug. nih.gov This suggests that long-term blockade of the receptor may lead to adaptive changes, although the precise molecular mechanisms underlying this tolerance to terazosin are not fully elucidated. It is possible that chronic antagonism could lead to an upregulation of receptor expression or alterations in downstream signaling components.

Table 2: Change in Phenylephrine ED50 with Chronic Terazosin Administration

| Time Point | Phenylephrine ED50 (ng/min) |

| Control (Baseline) | 102 |

| Day 1 of Terazosin | 759 |

| Day 28 of Terazosin | 112 |

Data adapted from a study on pharmacological tolerance to terazosin. nih.gov

Iv. Advanced Pharmacological and Biochemical Research

Modulation of Cellular Energetics and Metabolism

Terazosin (B121538) has been identified as a significant modulator of cellular energy pathways. Its activity is not dependent on its alpha-1 receptor blockade but rather on a novel interaction with a key enzyme in glycolysis, leading to increased energy production within the cell.

A direct consequence of the upregulation of PGK1 activity is the enhancement of cellular ATP production. nih.govrndsystems.com By stimulating PGK1, terazosin boosts the rate of glycolysis, leading to a measurable increase in intracellular ATP levels. mdpi.comresearchgate.netnih.gov This bioenergetic enhancement has been observed in various cell models and is considered a key mechanism behind some of the drug's protective effects observed in preclinical studies of conditions marked by decreased neuronal energy metabolism, such as Parkinson's disease. nih.govnih.gov The ability to increase ATP synthesis positions terazosin as a molecule of interest for conditions involving cellular energy deficits. nih.govnih.gov

Table 1: Effect of Terazosin on Cellular Energetics

| Parameter | Effect of Terazosin | Key Mediating Protein | Reference |

|---|---|---|---|

| PGK1 Activity | Increased/Upregulated | Phosphoglycerate Kinase 1 (PGK1) | nih.govnih.gov |

| Glycolysis Rate | Enhanced | Phosphoglycerate Kinase 1 (PGK1) | mdpi.comnih.gov |

| ATP Production | Increased | Phosphoglycerate Kinase 1 (PGK1) | researchgate.netrndsystems.com |

Research suggests a downstream effect of terazosin-induced ATP production on the chaperone protein, Heat Shock Protein 90 (Hsp90). nih.govresearchgate.net Hsp90 is an ATPase that utilizes the energy from ATP hydrolysis to assist in the proper folding and stability of a wide range of "client" proteins, playing a critical role in cellular stress resistance. nih.gov Mechanistic studies indicate that the increased ATP generated by PGK1 activation may, in turn, enhance the ATPase and chaperone activity of Hsp90, which is known to associate with PGK1. nih.govresearchgate.netnih.gov This activation of Hsp90 is hypothesized to contribute to the multi-stress resistance observed in cells treated with terazosin. nih.govnih.gov

Neuroprotective Research Avenues

Terazosin has emerged as a promising candidate for neuroprotection in motor neuron disease (MND), also known as amyotrophic lateral sclerosis (ALS). Research has demonstrated that terazosin can protect against the death of motor neurons by enhancing their energy production nih.govnih.govnih.gov. This effect is achieved by targeting the enzyme phosphoglycerate kinase 1 (PGK1), which plays a crucial role in glycolysis nih.govwalshmedicalmedia.com.

Studies utilizing various preclinical models have provided evidence for the therapeutic potential of terazosin in MND:

Zebrafish Models: In zebrafish models of MND, genetically increasing the amount of PGK1 or treating them with terazosin to boost PGK1 activity led to improved growth of motor neurons researchgate.netnih.gov.

Mouse Models: In a mouse model of MND, terazosin treatment was found to improve survival, delay the progression of paralysis, and increase the number of motor neurons researchgate.netnih.govwalshmedicalmedia.com. Specifically, there was a 40% increase in the number of motor neurons in the ventral horn of terazosin-treated mice compared to the control group walshmedicalmedia.com.

Stem Cell Models: Motor neurons grown in vitro and derived from embryonic stem cells were protected by terazosin, which was shown to increase their energy levels nih.govwalshmedicalmedia.com.

These findings have prompted further investigation, with a feasibility study initiated to examine the drug's effect in people with MND nih.govnih.gov.

The neuroprotective effects of terazosin have also been extensively studied in the context of Parkinson's disease (PD). A key pathological feature of PD is impaired energy metabolism and reduced levels of adenosine (B11128) triphosphate (ATP) in neurons jocmr.orgnih.gov. Terazosin has been identified as a compound that can raise ATP levels by enhancing the activity of the enzyme PGK1, a critical component of cellular energy production drugbank.comnih.govnih.gov.

Research using various experimental models of Parkinson's disease has shown that terazosin can prevent cell death and slow or even halt neurodegeneration drugbank.com. The neuroprotective effects have been observed even when treatment was initiated after the onset of neurodegeneration drugbank.com. Animal models, including fruit flies, mice, and rats, have all demonstrated improved motor coordination and a reduction in the molecular markers of cell death in the brain following terazosin administration drugbank.comnih.gov.

Furthermore, analysis of large patient databases has provided correlational evidence supporting the potential of terazosin in PD. Men with Parkinson's disease who were taking terazosin for benign prostatic hyperplasia showed a reduced rate of progressive motor disability compared to those taking a different medication that does not affect the PGK1 enzyme drugbank.com. These compelling preclinical and observational findings have led to the initiation of clinical trials to test terazosin in individuals with Parkinson's disease jocmr.org.

| Model System | Key Findings |

| Fruit Flies, Mice, Rats | Prevented neurodegeneration, improved motor coordination, increased brain ATP levels. |

| Human Patient Databases | Reduced rates of progressive motor disability in PD patients taking terazosin. |

This table summarizes the consistent neuroprotective findings for terazosin across different Parkinson's disease research models. jocmr.orgdrugbank.com

While Terazosin hydrochloride dihydrate is clinically used as an alpha-1 adrenergic receptor antagonist, its neuroprotective and anti-inflammatory properties appear to stem from a distinct, non-canonical mechanism of action. Research has identified the enzyme phosphoglycerate kinase 1 (PGK1) as a novel molecular target for terazosin nih.gov.

Terazosin binds to and activates PGK1, enhancing its enzymatic activity nih.gov. This activation leads to an upregulation of glycolysis, the metabolic pathway that breaks down glucose to produce ATP, the primary energy currency of the cell nih.gov. The increased production of ATP is thought to be the central mechanism behind the observed neuroprotective effects in models of both motor neuron disease and Parkinson's disease, where cellular energy deficits are a key pathological feature jocmr.orgnih.gov.

This action is independent of its alpha-1 adrenoceptor antagonism. A modified version of terazosin, which has a greatly reduced affinity for the alpha-1 adrenoceptor, was still able to exert anti-apoptotic effects, supporting the existence of an alternative mechanism of action. This discovery of PGK1 as a target for terazosin opens up new avenues for the development of therapeutic agents for neurodegenerative and other diseases where enhancing cellular energy metabolism could be beneficial nih.gov.

Anti-inflammatory and Oxidative Stress Mitigation Research

Recent research has explored the therapeutic potential of terazosin in the context of gastrointestinal diseases, demonstrating its anti-inflammatory, anti-oxidative, and anti-cell death properties in various in vitro and in vivo models. The mechanism underlying these effects is linked to the activation of PGK1 and the subsequent enhancement of glycolysis.

In studies using Caco-2 cells, a human colon adenocarcinoma cell line, terazosin demonstrated a protective effect against oxidative stress induced by hydrogen peroxide and metabolic stress induced by 2-deoxyglucose. The compound was found to upregulate glycolysis, as evidenced by increased ATP production and higher lactate (B86563) dehydrogenase (LDH) enzymatic activity.

Furthermore, terazosin was shown to modulate key inflammatory signaling pathways. It inhibits the activation of NF-κB p65 by preventing the phosphorylation of its inhibitor, IκBα. This, in turn, leads to a reduction in the expression of downstream targets like Caspase-1 and Gasdermin D (GSDMD), which are involved in pyroptosis, a form of inflammatory cell death. These findings suggest that terazosin exerts its anti-inflammatory effects by downregulating the NF-κB-GSDMD signaling pathway.

The research highlights PGK1 as a promising therapeutic target for gastrointestinal diseases, with terazosin being a potential agent to activate this protective pathway.

Protection Against Oxidative Damage

Emerging research has illuminated the role of this compound dihydrate in conferring protection against cellular damage induced by oxidative stress. This protective capacity is attributed to several intricate biochemical pathways, most notably its influence on cellular energy metabolism and the activation of endogenous antioxidant systems. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a key pathological factor in a range of diseases, including neurodegenerative disorders.

Studies have demonstrated that terazosin's neuroprotective effects are, in part, due to its ability to mitigate oxidative stress-induced cell death. nih.gov This action is linked to its non-canonical function as an activator of the enzyme phosphoglycerate kinase 1 (PGK1). nih.govresearchgate.netmdpi.com By enhancing PGK1 activity, terazosin stimulates glycolysis, leading to increased production of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.govresearchgate.net This boost in cellular energy helps maintain cellular homeostasis and resilience against stressors, including oxidative insults.

Furthermore, the activation of PGK1 by terazosin has been directly correlated with a reduction in intracellular ROS levels. nih.govresearchgate.net This suggests that by optimizing cellular energy metabolism, terazosin helps to decrease the generation of harmful free radicals, thereby protecting vital cellular components from oxidative damage.

In addition to its effects on energy metabolism, research indicates that terazosin can bolster the cell's intrinsic antioxidant defenses. Studies have shown that terazosin up-regulates the expression of nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.net Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including γ-glutamylcysteine synthetase (γ-GCS), an essential enzyme in the synthesis of the potent antioxidant glutathione (B108866). researchgate.net By activating the Nrf2 pathway, terazosin enhances the cell's capacity to neutralize ROS and resist oxidative stress. researchgate.net

The protective effects of terazosin against oxidative damage have been observed in various experimental models, highlighting its potential as a modulator of cellular stress responses.

| Model System | Oxidative Stressor | Key Findings | Mechanism of Action |

| Motor Neurons (in vitro, ALS model) | Sodium Arsenite (NaArO₂) | Terazosin treatment provided complete neuroprotection, rescuing motor neurons from oxidative stress-induced cell death. nih.gov | Modulation of oxidative stress responses, likely through the activation of PGK1. nih.gov |

| Bovine Theca Cells (in vitro) | Luteinizing Hormone (LH) -induced stress | Terazosin improved the cells' ability to resist oxidative stress. researchgate.net | Upregulation of the Nrf2 transcription factor and its downstream antioxidant gene γ-GCS. researchgate.net |

| SH-SY5Y Neuroblastoma Cells (in vitro, Parkinson's Disease model) | MPP+ (1-methyl-4-phenylpyridinium) | Terazosin analogs reduced levels of reactive oxygen species (ROS). nih.govresearchgate.net | Stimulation of PGK1 activity, leading to increased intracellular ATP content and reduced ROS. nih.govresearchgate.net |

V. Synthetic Methodologies and Impurity Profiling

Chemical Synthesis Pathways

The manufacturing of Terazosin (B121538) hydrochloride dihydrate is centered around the coupling of two primary chemical intermediates. The methodologies have evolved to improve efficiency, yield, and environmental friendliness.

The fundamental synthesis of Terazosin involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) with 1-(2-tetrahydrofuroyl)piperazine. google.comgoogle.com Various patented procedures outline different approaches to achieve the final dihydrate salt form.

Initial methods described a multi-step process where the Terazosin anhydrous base is first prepared. epo.org This base form is subsequently converted to Terazosin hydrochloride dihydrate by treating it with hydrochloric acid in an aqueous solution. google.comepo.org Another approach involves the initial synthesis of a different polymorphic form, such as Terazosin Form IV, in the absence of an acid scavenger. This intermediate form is then converted in a second reaction to the desired this compound dihydrate. epo.org

More recent developments have led to a streamlined, one-step process that directly yields this compound dihydrate. google.comgoogle.com This method involves heating the two key reactants, 4-amino-2-chloro-6,7-dimethoxyquinazoline and 1-(2-tetrahydrofuroyl)piperazine, in a specific reaction medium without the need to isolate intermediate forms. google.comwipo.int This direct approach avoids the potential for impurities associated with the conversion of other polymorphic forms. google.com

Optimizing reaction conditions is crucial for maximizing yield and purity. Research has focused on the ideal solvents, reagents, and physical parameters for the synthesis.

A significant advancement is the development of a one-step synthesis in a polar organic reaction solution that contains a minimum effective amount of water. google.com The reaction is typically conducted by heating the mixture to reflux, with the specific duration monitored by methods like HPLC to determine completion. google.com The product then crystallizes upon cooling and is collected by filtration. google.comwipo.int

The choice of solvent has been shown to impact reaction time and yield. Various polar organic solvents have been successfully used, including iso-propanol, n-butanol, iso-butanol, absolute ethanol (B145695), and cyclohexanol. google.com The minimum amount of water required in the reaction solution can range from as little as 5% to over 20% by volume, depending on the selected organic solvent. google.com

Furthermore, process optimization has led to the elimination of potentially hazardous reagents like the acid scavenger triethylamine, resulting in a more environmentally friendly process. epo.orggoogle.com

Below is a table summarizing various reaction conditions from published examples:

| Solvent System | Reactants | Temperature | Reaction Time (Approx.) | Yield |

|---|---|---|---|---|

| iso-butanol, Water | 4-amino-2-chloro-6,7-dimethoxyquinazoline, N-(2-tetrahydrofuroyl)piperazine | Reflux | 13 hours | 91.9% |

| iso-propanol, Water | 4-amino-2-chloro-6,7-dimethoxyquinazoline, N-(2-tetrahydrofuroyl)piperazine | Reflux | 35 hours | 94% |

| n-butanol, Water | 4-amino-2-chloro-6,7-dimethoxyquinazoline, N-(2-tetrahydrofuroyl)piperazine | Reflux | 9 hours | 94% |

| absolute ethanol, Water | 4-amino-2-chloro-6,7-dimethoxyquinazoline, N-(2-tetrahydrofuroyl)piperazine | Reflux | 32 hours | 85.5% |

The one-step synthesis in a polar organic solvent with water routinely achieves yields in the range of 85% to 95% and higher. google.com This high-yield process is efficient and commercially optimized, reducing preparation time and the volume of waste materials, making it well-suited for large-scale manufacturing. epo.orggoogle.com

Impurity Identification and Characterization

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.

During the synthesis and analysis of Terazosin, several related compounds and impurities have been identified. The United States Pharmacopeia (USP) lists specific related compounds, such as Terazosin Related Compound A and Terazosin Related Compound C. pharmaffiliates.comgoogle.com Another known impurity is Prazosin (B1663645), which can arise from impurities in the starting materials. google.comgoogle.com

In-depth analysis of various batches of Terazosin has also revealed previously unreported impurities. One such impurity was identified as 1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione. medjchem.com This compound is believed to form as a side-product during the catalytic hydrogenation step in the synthesis of the drug. medjchem.com To confirm its structure, this impurity was isolated and also independently synthesized for unambiguous verification. medjchem.com

A range of spectroscopic techniques are indispensable for the structural elucidation and characterization of impurities. amazonaws.com These methods provide a molecular "fingerprint" that confirms the identity of known impurities and helps to decipher the structure of new ones. farmaciajournal.com

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These are powerful tools for structural determination. In the case of the newly identified 1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione impurity, its structure was elucidated from NMR and MS (B15284909) data. medjchem.comresearchgate.net 13C NMR spectroscopy showed characteristic signals for the dione functionality, while 2D NMR spectra helped to deduce the complete structure, including the n-propyl side chain. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups within a molecule. labmanager.com It can detect subtle structural differences and is used to confirm the identity of raw materials and detect impurities by comparing the sample's spectrum to that of a reference standard. farmaciajournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV spectroscopy is a valuable tool for detecting impurities that contain chromophores. labmanager.com It can be used in conjunction with machine learning models to analyze Terazosin HCl in the presence of impurities like Prazosin hydrochloride. nih.gov The presence of unwanted absorption peaks can indicate contaminants or degradation products. labmanager.com

These analytical methods are crucial for maintaining the quality and purity of this compound dihydrate throughout the manufacturing process. amazonaws.com

Process Analytical Technology (PAT) in Synthesis

Process Analytical Technology (PAT) has emerged as a critical framework in pharmaceutical manufacturing, shifting the paradigm from testing quality into products to building quality in by design. nih.gov For the synthesis of this compound dihydrate, a complex quinazoline (B50416) derivative, PAT offers a systematic approach to design, analyze, and control the manufacturing process through timely measurements of critical quality and performance attributes of raw and in-process materials. beilstein-journals.org The primary goal is to ensure the final product consistently meets predefined critical quality attributes (CQAs) by monitoring and controlling critical process parameters (CPPs). nih.gov

The implementation of PAT in the synthesis of this compound dihydrate involves the integration of advanced analytical tools for real-time or near-real-time monitoring of the chemical transformations and crystallization processes. This allows for a deeper process understanding and facilitates a more robust and efficient manufacturing process.

Real-Time Reaction Monitoring:

The synthesis of the Terazosin core typically involves the reaction of a 2-amino-4,5-dimethoxybenzonitrile derivative with a piperazine moiety. Spectroscopic techniques are particularly well-suited for in-situ monitoring of such reactions.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a powerful non-destructive technique that can be used for real-time monitoring of the concentration of reactants, intermediates, and the product in the reaction mixture. nih.govrsc.org Fiber-optic probes can be directly inserted into the reactor, providing continuous data on the progress of the reaction. nih.gov By applying chemometric models, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, the spectral data can be correlated with the concentrations of the key chemical species. nih.govijpsjournal.comscispace.com This allows for the precise determination of the reaction endpoint, minimizing the formation of impurities due to prolonged reaction times or incomplete conversion.

Raman Spectroscopy: Raman spectroscopy is another valuable tool for in-situ reaction monitoring, offering high chemical specificity and being relatively insensitive to aqueous media. beilstein-journals.orgmdpi.com It can provide detailed information about the molecular vibrations of the compounds in the reaction mixture, allowing for the tracking of specific functional group changes that occur during the formation of the quinazoline ring system. nih.govresearchgate.net For instance, the disappearance of the nitrile peak from the starting material and the appearance of characteristic peaks for the quinazoline ring can be monitored to assess reaction completion.

| PAT Tool | Monitored Parameter | Application in Terazosin Synthesis |

| NIR Spectroscopy | Concentration of reactants, intermediates, product | Real-time tracking of the consumption of 2-amino-4,5-dimethoxybenzonitrile and the formation of the Terazosin base to determine reaction kinetics and endpoint. |

| Raman Spectroscopy | Molecular structure, functional groups | In-situ monitoring of the formation of the quinazoline ring by observing characteristic vibrational bands, ensuring the desired chemical transformation is occurring. |

| In-situ FTIR | Functional group changes | Complementary to Raman, can monitor changes in carbonyl and amine functionalities during the coupling of the piperazine moiety. |

Crystallization Monitoring and Control:

The final step in the synthesis of this compound dihydrate is the crystallization of the active pharmaceutical ingredient (API). This step is critical for controlling the polymorphic form, particle size distribution, and purity of the final product. ntnu.nonih.gov

Focused Beam Reflectance Measurement (FBRM): FBRM probes can be inserted directly into the crystallizer to monitor the particle size and count in real-time. This provides valuable information on the nucleation and crystal growth kinetics, allowing for precise control over the crystallization process to achieve the desired particle size distribution.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR can be used to monitor the concentration of the API in the solution phase during crystallization. This allows for the determination of supersaturation levels, which is a key driving force for crystallization and can be controlled to influence crystal size and morphology.

X-Ray Powder Diffraction (XRPD): While typically an offline technique, recent advancements have led to the development of in-line XRPD probes. These can be used to monitor the polymorphic form of the crystals as they are being formed, ensuring that the desired dihydrate form of this compound is obtained.

Impurity Profiling and Control:

PAT tools are also instrumental in the real-time detection and control of impurities during the synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): The integration of at-line or on-line HPLC/UPLC systems allows for the rapid analysis of reaction mixtures and crystallization slurries. nih.govrsc.org This provides near-real-time information on the impurity profile, enabling process adjustments to be made to minimize the formation of specific impurities. tandfonline.comresearchgate.netnih.gov For example, the levels of starting materials, by-products, and degradation products can be monitored throughout the process.

Vi. Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Quantitative Analysis

HPLC is a cornerstone analytical technique for the estimation of impurities and the separation of drug substances. nih.gov For Terazosin (B121538), various HPLC methods have been developed, proving to be reliable for its identification and quantification. researchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the analysis of Terazosin. researchgate.netpharmatutor.org This technique is convenient and dependable for identifying and quantifying the compound in various samples, including bulk drugs and pharmaceutical dosage forms. researchgate.net In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation of Terazosin and its related substances is achieved based on their hydrophobic interactions with the stationary phase. ingentaconnect.com

More advanced techniques like Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) have also been developed. These methods offer faster analysis times and improved separation efficiency compared to conventional HPLC. For instance, a rapid and robust RP-UPLC method was developed that achieved the separation of Terazosin in less than 5 minutes. researchgate.net

The selection of an appropriate column and the optimization of the mobile phase are critical for achieving desired separation in HPLC. For Terazosin analysis, octadecylsilane (ODS) or C18 columns are frequently used. pharmatutor.orgingentaconnect.com Specific examples include the Inertsil ODS-C18 (150 mm × 4.6 mm, 5 μm), Agilent Zorbax C18 (250 mm X 4.6 mm, 5μm), and Kromasil C18 (250 × 4.6 mm, 5.0 μm) columns. nih.govresearchgate.netpharmatutor.org

Mobile phase optimization involves adjusting the solvent composition to achieve good resolution and acceptable peak shapes. nih.gov A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. nih.govresearchgate.net For example, one method utilized a mobile phase of acetate (B1210297) buffer (pH 6.0) and acetonitrile in a 30:70 (v/v) ratio. researchgate.net Another study found that a gradient mobile phase consisting of acetonitrile–diethylamine (B46881), methanol (B129727), and 10 mM ammonium (B1175870) acetate was effective for the simultaneous determination of Terazosin, Prazosin (B1663645), and Doxazosin (B1670899). nih.govresearchgate.net The addition of modifiers like diethylamine or triethylamine can improve peak resolution and reduce tailing. nih.govpharmatutor.org

Table 1: Examples of RP-HPLC Methods for Terazosin Analysis

| Stationary Phase | Mobile Phase | Flow Rate |

| Inertsil ODS-C18 (150 mm × 4.6 mm, 5 μm) | Water, Acetonitrile, Triethylamine (pH 6.4 adjusted with orthophosphoric acid) | 1 mL/min |

| Agilent Zorbax C18 (250 mm X 4.6 mm, 5μm) | Acetate buffer (pH 6.0) and Acetonitrile (30:70 v/v) | Not Specified |

| Kromasil C18 (250 × 4.6 mm, 5.0 μm) | Gradient of: A: Acetonitrile–diethylamine (0.05 ml), B: Methanol, and C: 10 mM Ammonium acetate | Not Specified |

The selection of an appropriate UV detection wavelength is essential for achieving high sensitivity in HPLC analysis. For Terazosin, detection is commonly performed in the range of 245 nm to 254 nm. nih.govpharmatutor.org Specific studies have utilized wavelengths of 245 nm, 250 nm, and 254 nm for quantification. pharmatutor.orgresearchgate.netijcrt.orgpharmaexcipients.com This selection is based on the UV absorption characteristics of the Terazosin molecule, which contains a quinazoline (B50416) nucleus that absorbs light in this region. nih.gov

For applications requiring higher sensitivity and selectivity, such as bioanalysis in human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. A simple, fast, and sensitive LC-MS/MS (B15284909) method has been developed to quantify Terazosin in human plasma for bioequivalence studies. nih.govresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like Terazosin. researchgate.net In a developed LC-MS/MS method, the mass spectrometer was operated in positive ion ESI mode. researchgate.net

To enhance selectivity and sensitivity, detection is performed using multiple reaction monitoring (MRM). wisdomlib.org MRM is a mass spectrometry technique where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. wisdomlib.org This allows for the precise quantification of the target compound even in complex biological matrices like plasma. wisdomlib.org For the analysis of Terazosin, Prazosin was used as a suitable internal standard. nih.govresearchgate.net The method demonstrated good linearity over a concentration range of 1.0 to 100.0 ng/mL in plasma. nih.govresearchgate.net

Table 2: LC-MS/MS Method Parameters for Terazosin Quantification in Human Plasma

| Parameter | Condition |

| Chromatography | Agilent Poroshell 120 EC-C18 column (100 × 2.1mm, 2.7 μm) |

| Mobile Phase | Acetonitrile : 0.1% (v/v) Formic Acid (70:30, v/v) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Prazosin |

| Linear Range | 1.0 to 100.0 ng/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Sample Preparation Techniques (e.g., Liquid-Liquid Extraction)

Effective sample preparation is a critical step to ensure accurate and reliable analytical results by removing interfering substances from the sample matrix. For the analysis of Terazosin in biological fluids like plasma, various extraction techniques are employed.

One common method is liquid-liquid extraction (LLE) . In a described high-performance liquid chromatographic (HPLC) method for determining Terazosin in plasma, methylene (B1212753) chloride was used as the extraction solvent. This technique partitions the analyte of interest from the aqueous plasma phase into an immiscible organic solvent, effectively concentrating the analyte and removing water-soluble interferences. The absolute recoveries from this method were reported to be over 90%, indicating a highly efficient extraction process researchgate.net.

Another approach involves protein precipitation. For instance, in a bioequivalence study, plasma samples containing Terazosin were treated with a methanol precipitator. After centrifugation, the clear supernatant was directly injected for analysis. This method is simpler and faster than LLE but may be less clean, potentially leaving more matrix components in the final extract mdpi.com.

For solid dosage forms, the sample preparation typically involves dissolving the finely powdered tablets in a suitable solvent, which is often the mobile phase used in the subsequent chromatographic analysis. The solution is then filtered to remove insoluble excipients before injection into the analytical instrument pharmatutor.orgmerckmillipore.com.

Internal Standard Selection and Application

The use of an internal standard (IS) is a common practice in quantitative analysis, particularly in chromatography, to improve the precision and accuracy of the results by correcting for variations in sample injection volume, extraction efficiency, and instrument response.

For the analysis of Terazosin, structurally similar compounds are often chosen as internal standards. Prazosin , another α1-adrenergic blocker, has been successfully used as an internal standard in an HPLC method for the determination of Terazosin in plasma researchgate.net. The structural similarity between Terazosin and Prazosin ensures that they behave similarly during sample preparation and chromatographic analysis, making Prazosin an ideal IS.

In another study focusing on the simultaneous determination of Prazosin and Terazosin, Tamsulosin (B1681236) hydrochloride , also an alpha-one blocker, was employed as the internal standard pharmatutor.orgresearchgate.net. The selection of an appropriate internal standard is critical and depends on several factors, including its chemical and physical properties, retention time relative to the analyte, and lack of interference with endogenous components in the sample matrix.

The application of an internal standard involves adding a known amount of the IS to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to construct the calibration curve. This ratiometric measurement corrects for potential errors, leading to more robust and reliable quantitative results.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable planar chromatographic techniques used for the separation and quantification of Terazosin hydrochloride dihydrate researchgate.netsciepub.comresearchgate.net. HPTLC offers significant advantages over conventional TLC, including higher resolution, shorter analysis times, and lower solvent consumption ijcrt.orgnih.govwikipedia.org.

In the development of an HPTLC method for Terazosin, silica (B1680970) gel precoated aluminum plates (60F-254) are commonly used as the stationary phase sciepub.com. The mobile phase composition is optimized to achieve good separation and sharp peaks. One study reported an optimized mobile phase consisting of chloroform, toluene, and methanol in a ratio of 9:1:6 (v/v/v), which resulted in a sharp peak for Terazosin at a retention factor (Rf) value of approximately 0.8 sciepub.com. Another study utilized a mobile phase of chloroform:Toluene:MeOH in a 5:3:2 ratio ijcrt.org. Detection is typically carried out under UV light, with a wavelength of 254 nm or 250 nm being commonly selected ijcrt.orgsciepub.com.

The validation of HPTLC methods for Terazosin has demonstrated good linearity over specific concentration ranges. For example, one method showed linearity in the range of 50-2500 μg/mL with a correlation coefficient of 0.999 sciepub.com. Another study reported a linear range of 50 to 150 g/ml ijcrt.org. Key validation parameters such as the limit of detection (LOD) and limit of quantitation (LOQ) have been determined to be 0.3983 g/ml and 1.207 g/ml, respectively, in one study, indicating the sensitivity of the method ijcrt.org. The precision of the method is confirmed by low relative standard deviation (RSD) values for repeatability, and accuracy is assessed through recovery studies ijcrt.org.

Table 1: HPTLC Method Parameters for Terazosin Analysis

| Parameter | Finding 1 | Finding 2 |

| Stationary Phase | Silica gel precoated aluminum plate 60F-254 | Not specified |

| Mobile Phase | Chloroform:Toluene:MeOH (9:1:6 v/v/v) | Chloroform:Toluene:MeOH (5:3:2 v/v/v) |

| Detection Wavelength | 254 nm | 250 nm |

| Linearity Range | 50-2500 µg/mL | 50-150 g/mL |

| Correlation Coefficient | 0.999 | 0.999 |

| LOD | Not specified | 0.3983 g/mL |

| LOQ | Not specified | 1.207 g/mL |

This table is interactive. Users can sort and filter the data.

Spectrophotometric Methods

Spectrophotometric methods are widely used for the analysis of this compound dihydrate due to their simplicity, speed, and cost-effectiveness researchgate.netsciepub.comresearchgate.net. These methods are based on the measurement of light absorption by the analyte in the ultraviolet and visible regions of the electromagnetic spectrum.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a common technique for the quantitative determination of Terazosin in pharmaceutical formulations. Terazosin exhibits characteristic absorption maxima in the UV region, with one reported maximum at 235 nm ijpsonline.com. Another study mentions a detection wavelength of 246 nm for HPLC analysis, which is based on the UV absorbance of the molecule mdpi.compharmatutor.org.

Several methods involve the formation of a colored complex that absorbs in the visible region. One such method is based on the formation of an ion-pair complex between Terazosin and an acidic dye like bromophenol blue sciepub.com. This complex can be extracted into an organic solvent, and its absorbance is measured. A study using this approach found the resulting complex to have a 1:1 stoichiometric ratio and established a linear range of 1-10 μg/ml for quantification sciepub.com. The regression equation was determined to be Y = 0.105x + 0.172 with a correlation coefficient (r²) of 0.996 sciepub.com. The limit of detection (LOD) and limit of quantitation (LOQ) were reported as 0.001 and 0.012 μg/ml, respectively sciepub.com.

Another colorimetric method involves the reduction of ferric chloride to the ferrous form by Terazosin, followed by coupling with potassium ferricyanide to produce a stable green chromogen ijpsonline.com. This complex exhibits maximum absorption at 740 nm and follows Beer-Lambert's law in the concentration range of 1-10 µg/ml ijpsonline.com.

Table 2: UV-Visible Spectrophotometric Methods for Terazosin Analysis

| Method | Reagent(s) | Wavelength (nm) | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Direct UV | None | 235 | Not specified | Not specified |

| Ion-Pair Complex | Bromophenol blue | Not specified | 1-10 | 0.996 |

| Redox Reaction | Ferric chloride, Potassium ferricyanide | 740 | 1-10 | Not specified |

This table is interactive. Users can sort and filter the data.

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a powerful analytical technique used for the qualitative analysis and structural confirmation of molecules. The United States Pharmacopeia (USP) includes an infrared absorption test (197K) as part of the identification procedures for this compound drugfuture.compharmacopeia.cn. This method involves comparing the IR spectrum of the sample with that of a reference standard. The spectrum of the sample should exhibit maxima only at the same wavelengths as that of the standard, confirming the identity of the compound.

The IR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its functional groups. While detailed interpretation of the entire spectrum is complex, the presence of characteristic absorption bands corresponding to specific functional groups in the Terazosin molecule (such as N-H, C=O, C-O, and aromatic C=C bonds) provides strong evidence for its structural identity. The PubChem database includes an ATR-IR spectrum for Terazosin, providing a reference for its characteristic absorption peaks nih.gov.

Electroanalytical Techniques

Electroanalytical techniques offer sensitive and selective methods for the determination of electroactive compounds like this compound dihydrate researchgate.netsciepub.comresearchgate.net. These methods are based on the measurement of an electrical property (such as current, potential, or charge) as a function of the concentration of the analyte.

Several electroanalytical methods have been reported for the determination of Terazosin, including voltammetric and potentiometric techniques electrochemsci.org. Voltammetric methods involve applying a potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte undergoing oxidation or reduction at the electrode surface.

Potentiometric methods, on the other hand, measure the potential difference between two electrodes in the absence of an appreciable current. Ion-selective electrodes (ISEs) have been developed for the determination of Terazosin. These sensors are based on the incorporation of an ion-pair complex of Terazosin into a membrane, often a modified carbon paste electrode electrochemsci.org. For example, sensors have been constructed using ion-pairs of Terazosin with tetraphenylborate, reineckate, and phosphotungstate as the electroactive materials electrochemsci.org. These modified carbon paste electrodes exhibit a potentiometric response to Terazosin ions in solution, allowing for its quantification.

These potentiometric sensors have demonstrated good selectivity for Terazosin in the presence of various inorganic cations, sugars, and amino acids. They have been successfully applied to the determination of Terazosin in pharmaceutical preparations and spiked human urine samples, both in batch and flow injection analysis (FIA) modes electrochemsci.org.

Method Validation for Research Applications

Method validation is a critical process in analytical chemistry that demonstrates the suitability of a developed analytical method for its intended purpose. For this compound dihydrate, various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), have been developed and validated to ensure the reliability, accuracy, and precision of research results. The validation process encompasses several key parameters as outlined by international guidelines.

Linearity studies are performed to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a specified range. The range is the interval between the upper and lower concentration amounts of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For this compound dihydrate, linearity has been established across various analytical platforms:

High-Performance Liquid Chromatography (HPLC): A stability-indicating RP-HPLC method demonstrated linearity for Terazosin in the concentration range of 2–500 μg/mL. nih.gov The relationship between concentration and peak area was defined by the regression equation y = 3750x − 7634, with a correlation coefficient (r²) of 0.999, indicating a strong linear relationship. nih.gov Another method for analyzing Terazosin in human plasma was linear from 0.5 ng/mL to 299.4 ng/mL, with a correlation coefficient greater than 0.9975. fda.gov

High-Performance Thin-Layer Chromatography (HPTLC): An HPTLC method showed a linear relationship over a broad concentration range of 50-2500 μg/mL, with a correlation coefficient of 0.999. sciepub.com A separate HPTLC method was linear from 50 to 150 µg/ml. ijcrt.org

Spectrophotometry: A spectrophotometric method involving reaction with p-dimethyl amino cinnamaldehyde (PDAC) obeyed Beer's law in the concentration range of 0.5-2.5 μg/mL. researchgate.net

Potentiometric Sensors: A proposed potentiometric sensor for quantitative analysis exhibited a wide linear range of 1.0 x 10⁻⁵ to 1.0 x 10⁻² mol L⁻¹. pharmatutor.org

Table 1: Linearity and Range Data for this compound Dihydrate

| Analytical Method | Linear Range | Correlation Coefficient (r²) | Source(s) |

|---|---|---|---|

| RP-HPLC | 2–500 μg/mL | 0.999 | nih.gov |

| HPLC (in plasma) | 1–150 ng/mL | Not Specified | fda.gov |

| HPLC (in plasma) | 0.5–299.4 ng/mL | >0.9975 | fda.gov |

| HPTLC | 50–2500 μg/mL | 0.999 | sciepub.com |

| HPTLC | 50–150 µg/mL | 0.999 | ijcrt.org |

| Spectrophotometry | 0.5–2.5 μg/mL | Not Applicable | researchgate.net |

Accuracy refers to the closeness of the test results obtained by the method to the true value, often assessed through recovery studies. Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD).

Accuracy: Recovery studies for an HPTLC method found the percentage recovery to be between 99.15% and 100.64%, demonstrating high accuracy. sciepub.com Another HPTLC validation study reported percentage recovery between 108.32% and 128.83%. ijcrt.org For an HPLC assay in plasma, accuracy was demonstrated by comparing observed concentrations to actual concentrations at three different levels. fda.gov

Precision: An HPTLC method showed a repeatability RSD of 0.38, indicating high precision. ijcrt.org Validation guidelines for HPLC methods often specify that the relative standard deviation for replicate standard injections should not be more than 2.0%. pharmatutor.org

Table 2: Accuracy and Precision Data for this compound Dihydrate

| Parameter | Method | Finding | Source(s) |

|---|---|---|---|

| Accuracy | HPTLC | 99.15% - 100.64% Recovery | sciepub.com |

| Accuracy | HPLC (in plasma) | Observed: 2.01 ng/mL (Actual: 2.00 ng/mL) | fda.gov |

| Observed: 14.20 ng/mL (Actual: 15.00 ng/mL) | fda.gov | ||

| Observed: 74.00 ng/mL (Actual: 70.00 ng/mL) | fda.gov | ||

| Precision | HPTLC | Repeatability RSD: 0.38% | ijcrt.org |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These parameters define the sensitivity of the analytical method.

Different analytical techniques have yielded varying LOD and LOQ values for Terazosin, reflecting their respective sensitivities.

An RP-HPLC method established an LOD of 0.065 μg/mL and an LOQ of 0.197 μg/mL. nih.gov

An HPTLC method reported an LOD of 18.06 μg/mL and an LOQ of 54.72 μg/mL. sciepub.com Another HPTLC method determined the LOD and LOQ to be 0.3983 µg/ml and 1.207 µg/ml, respectively. ijcrt.org

A spectrofluorimetric method achieved a very low LOD of 1.5×10⁻¹¹ M and an LOQ of 5×10⁻¹¹ M. researchgate.net

A potentiometric sensor was characterized by a low detection limit of 7.9×10⁻⁶ mol L⁻¹. pharmatutor.org

Table 3: LOD and LOQ Data for this compound Dihydrate

| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source(s) |

|---|---|---|---|

| RP-HPLC | 0.065 μg/mL | 0.197 μg/mL | nih.gov |

| HPLC | 0.196 µg/mL | Not Specified | pharmatutor.org |

| HPTLC | 18.06 μg/mL | 54.72 μg/mL | sciepub.com |

| HPTLC | 0.3983 µg/mL | 1.207 µg/mL | ijcrt.org |

| Spectrofluorimetry | 1.5 x 10⁻¹¹ M | 5.0 x 10⁻¹¹ M | researchgate.net |

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, or instruments.

Robustness: The robustness of an HPLC method for Terazosin was evaluated by intentionally altering the mobile phase flow rate. The flow rate was adjusted from the nominal 1.0 mL/min to 0.8 mL/min and 1.2 mL/min to assess the impact on the results. pharmatutor.org In another study using an HPTLC method, results showed no significant changes when parameters were varied, with RSD values remaining below 2, confirming the method was sufficiently robust. sciepub.com

Ruggedness: While specific data on ruggedness is less commonly published, it is a standard component of method validation, and its successful assessment was noted for a developed RP-HPLC method for Terazosin HCl. pharmatutor.org

Content uniformity testing is essential for dosage forms to ensure that each unit contains the amount of drug substance claimed on the label within a narrow range. This ensures consistency from dose to dose.

Validated analytical methods are crucial for this analysis. An RP-UPLC method was specifically developed and validated for the quantitative analysis and content uniformity study of this compound dihydrate in tablets. pharmatutor.org Bioequivalence studies for generic drug approval also rely on this data; in one such study, the test product had a content uniformity of 96.8%, while the reference product was 95.2%. fda.gov The United States Pharmacopeia (USP) includes a general chapter on "Uniformity of Dosage Units <905>" which is applicable to Terazosin tablets. drugfuture.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound dihydrate |

| This compound |

| Terazosin |

| Acetonitrile |

| Methanol |

| ortho-phosphoric acid |

| p-dimethyl amino cinnamaldehyde |

| Ceric ammonium sulphate |

| Diethylamine |

| Ammonium acetate |

| Chloroform |

| Toluene |

| Water |

| Tetrahydrofuran (B95107) |

| Triethylamine |

| Monobasic potassium phosphate |

| Sodium 1-heptanesulfonate monohydrate |

| Citric acid |

| Sodium citrate |

| Sodium nitrite |

| ß-naphthol |

| Sodium hydroxide |

| Hydrochloric acid |

Vii. Computational and in Silico Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for Terazosin (B121538) hydrochloride dihydrate are not extensively detailed in publicly available literature, numerous studies have been conducted on the broader class of quinazoline (B50416) derivatives and α1-adrenoceptor antagonists. mdpi.comresearchgate.netnih.gov These models provide a framework for understanding the key structural features that govern the activity of Terazosin.

The development of QSAR models for quinazoline-based compounds, such as Terazosin, typically involves compiling a dataset of structurally related molecules with their corresponding biological activities (e.g., receptor binding affinity or enzyme inhibition). frontiersin.orgbohrium.com Using various computational methods, three-dimensional (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often developed. nih.govfrontiersin.orgnih.gov

For instance, 3D-QSAR studies on α1-adrenoceptor antagonists have successfully created models that correlate the steric and electrostatic fields of the molecules with their binding affinities for α1a, α1b, and α1d subtypes. nih.gov Similarly, pharmacophore modeling, another key technique, has been used to identify the essential three-dimensional arrangement of chemical features required for the activity of quinazoline derivatives. worldscientific.comnih.govnih.govdoi.org A common pharmacophore for this class might include features like a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring. worldscientific.com These models are crucial for predicting the activity of novel compounds and for virtual screening of large chemical databases to identify new potential inhibitors or activators. frontiersin.orgnih.gov